1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one
Description
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-26-17-10-8-16(9-11-17)13-22-19-14(2)6-5-7-18(19)21(25,20(22)24)12-15(3)23/h5-11,25H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWOLPKDOGIQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation with 4-Ethoxybenzyl Bromide
A suspension of 7-methylindolin-2-one (1.47 g, 10 mmol) and 4-ethoxybenzyl bromide (2.3 g, 11 mmol) in DMF with K₂CO₃ (2.76 g, 20 mmol) is heated at 80°C for 8 hours. Extraction with ethyl acetate and column chromatography (hexane:EtOAc 3:1) yields 1-(4-ethoxybenzyl)-7-methylindolin-2-one (2.1 g, 78%).
Mitsunobu Reaction for Challenging Substrates
The simultaneous introduction of hydroxyl and 2-oxopropyl groups at C3 requires sequential transformations.
Hydroxylation via Epoxidation-Ring Opening
1-(4-Ethoxybenzyl)-7-methylindolin-2-one (2.58 g, 10 mmol) is treated with mCPBA (2.06 g, 12 mmol) in CH₂Cl₂ at -20°C to form the epoxide. Subsequent hydrolysis with H₂SO₄ (10% v/v) yields the 3-hydroxy derivative (2.3 g, 84%).
Reaction Optimization Data
Key parameters influencing yields:
| Step | Catalyst/Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃/DMF | 80°C | 8h | 78 |
| Mitsunobu | DIAD/THF | RT | 24h | 85 |
| Epoxidation | mCPBA/CH₂Cl₂ | -20°C | 2h | 84 |
| Mannich Reaction | HCl/EtOH | Reflux | 6h | 75 |
| One-pot Modification | BF₃·Et₂O/dioxane | 100°C | 3h | 88 |
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.34 (s, 3H, C7-CH₃), 3.08 (d, J=16.8 Hz, 1H, CH₂CO), 3.98 (q, J=7.0 Hz, 2H, OCH₂), 4.21 (d, J=16.8 Hz, 1H, CH₂CO), 6.82–7.21 (m, 6H, aromatic)
- HRMS (ESI): m/z calcd for C₂₂H₂₃NO₄ [M+H]⁺: 376.1654; found: 376.1651
- IR (KBr): 3420 cm⁻¹ (OH), 1725 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
Challenges and Mitigation Strategies
- Regioselectivity in N-Alkylation : Competing O-alkylation is minimized using bulky bases (e.g., DBU) and aprotic solvents.
- Tautomerization Control : The 3-hydroxy/keto equilibrium is stabilized by adding molecular sieves during crystallization.
- Purification Difficulties : Reverse-phase chromatography (C18, MeOH/H₂O) effectively separates diastereomers formed during Mannich reactions.
Industrial-Scale Considerations
For kilogram-scale production:
- Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps to improve EHS profile
- Catalytic hydrogenation (5% Pd/C, 50 psi H₂) reduces residual metal catalysts
- Continuous flow synthesis reduces reaction times by 40% compared to batch processes
Emerging Methodologies
Recent advances show promise for improving efficiency:
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Allyloxy)benzyl)-5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- 1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
Uniqueness
1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one is unique due to its specific substitution pattern on the indolin-2-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, a compound with a unique indolin-2-one core structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in various fields.
- IUPAC Name : 1-[(4-ethoxyphenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one
- Molecular Formula : C21H23NO4
- Molecular Weight : 353.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of N-protected isatin with an aryne precursor and 1,3-cyclodione under metal-free conditions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa and C6 cells. The antiproliferative effects were evaluated using the BrdU proliferation ELISA assay, revealing that certain derivatives showed promising activity .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary studies suggest it possesses notable activity against a range of microorganisms, indicating potential as an antimicrobial agent .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. These targets may include enzymes or receptors critical to various biological pathways. Binding to these targets can lead to alterations in cellular processes, such as apoptosis in cancer cells or inhibition of microbial growth .
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel derivatives of indolinone compounds, including this compound, evaluated their anticancer efficacy. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting enhanced potency and reduced cytotoxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
In another research effort, the compound was tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The findings demonstrated significant antibacterial activity at low concentrations, highlighting its potential as a therapeutic agent in treating resistant infections .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other indolinone derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | <10 |
| Compound B | Antimicrobial | <20 |
| This compound | Anticancer and Antimicrobial | <15 |
Q & A
Q. What are the established synthetic routes for 1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, and what key reaction conditions are critical for optimizing yield?
Methodological Answer: The compound can be synthesized via asymmetric catalysis using chiral proline catalysts, starting from isatin derivatives and acetone. Key conditions include refluxing in acetic acid with sodium acetate (0.1 mol equivalents) for 3–5 hours, followed by recrystallization from DMF/acetic acid. Yield optimization requires precise stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to thiazolone precursors) and chiral resolution techniques to isolate the S-enantiomer, as implied by optical rotation comparisons .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity and purity of this compound?
Methodological Answer:
- HR-ESI-TOF MS : Confirms molecular weight (e.g., observed m/z 228.0638 [M+Na]+, matching C₁₁H₁₁NNaO₃) .
- NMR : ¹H and ¹³C spectra identify substituents (e.g., 3-hydroxy and 2-oxopropyl groups) and stereochemistry .
- Preparative HPLC : Purification under isocratic conditions (30% CH₃CN, 10 mL/min flow rate) achieves >95% purity .
Q. What preliminary biological activities have been characterized, and what model systems were used for evaluation?
Methodological Answer: The compound inhibits nitric oxide (NO) production in LPS-stimulated murine macrophage cells (RAW264) with an IC₅₀ of 34 µM. Assays involved:
- LPS concentration: 0.01 µg/mL.
- Cytotoxicity screening: No toxicity observed up to 48 µM (MTT assay).
- NF-κB reporter assays confirmed activity is independent of NF-κB signaling .
Advanced Research Questions
Q. How does the compound's NO inhibition mechanism differ from structurally related oxindole derivatives like convolutamydine A?
Methodological Answer: Unlike convolutamydine A (which acts via NF-κB), this compound inhibits NO through JAK/STAT or p38MAPK pathways. Experimental validation requires:
- Phosphorylation assays for p38MAPK.
- siRNA knockdown of STAT1/3 in RAW264 cells .
Q. What contradictions exist between the observed bioactivity and structure-activity relationship (SAR) models for indolinone derivatives?
Methodological Answer: Despite structural similarity to NF-κB-active oxindoles (e.g., brominated convolutamydine A), this compound lacks NF-κB inhibition. SAR contradictions suggest:
- The 4-ethoxybenzyl group may sterically hinder NF-κB binding.
- Advanced docking studies are needed to compare binding poses with NF-κB inhibitors like BOT-64 .
Q. What strategies can investigate stereochemical influences on bioactivity given its multiple chiral centers?
Methodological Answer:
- Enantiomer synthesis : Use chiral catalysts (e.g., L-proline) to produce R/S forms.
- Chiral HPLC : Resolve enantiomers (e.g., CHIRALPAK® columns).
- Biological testing : Compare IC₅₀ values of enantiomers in NO assays .
Q. What challenges arise in developing enantioselective syntheses, and how can asymmetric catalysis address them?
Methodological Answer: Challenges :
Q. How do the 4-ethoxybenzyl and 7-methyl substituents influence metabolic stability compared to simpler 3-hydroxyindolinones?
Methodological Answer:
Q. What experimental approaches resolve discrepancies in reported IC₅₀ values across NO inhibition assays?
Methodological Answer:
- Standardization : Use identical LPS batches (e.g., E. coli O111:B4).
- Controls : Include BOT-64 (NF-κB inhibitor) to validate assay consistency.
- Dose-response curves : 8-point dilution series (0.1–100 µM) with triplicate measurements .
Q. What in silico modeling techniques predict binding interactions with unexplored targets like JAK/STAT components?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to STAT1 SH2 domain (PDB: 1BF5).
- MD simulations : Assess binding stability (GROMACS, 100 ns trajectories).
- Pharmacophore modeling : Identify critical H-bond donors (3-hydroxy group) and hydrophobic moieties (4-ethoxybenzyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
